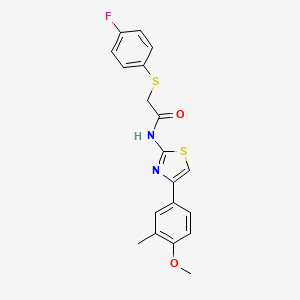

2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide

Description

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide features a thiazole core substituted at the 4-position with a 4-methoxy-3-methylphenyl group. The acetamide moiety at the 2-position of the thiazole is further modified with a (4-fluorophenyl)thio substituent.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S2/c1-12-9-13(3-8-17(12)24-2)16-10-26-19(21-16)22-18(23)11-25-15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSLMMPNELPYLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide (hereafter referred to as "the compound") is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C15H16FN2OS

- IUPAC Name : this compound

Research indicates that thiazole derivatives often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The biological activity of the compound appears to be influenced by its structural components:

- Thiazole Ring : Known for its role in various pharmacological activities, the thiazole moiety contributes significantly to the compound's biological profile.

- Fluorophenyl Group : The presence of a fluorine atom can enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific targets.

- Methoxy and Methyl Substituents : These groups may influence the compound's interaction with biological receptors and enzymes, enhancing its therapeutic potential.

Anticancer Activity

Several studies have reported on the anticancer properties of thiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines:

The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation, suggesting that modifications to the thiazole ring could enhance activity.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively. The compound's structural characteristics may contribute to its efficacy against bacterial strains:

In vitro studies have indicated that the compound exhibits significant antibacterial activity, comparable to established antibiotics.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substitutions on the thiazole ring and phenyl groups are crucial for enhancing biological activity:

- Electron-Donating Groups : The presence of methoxy groups has been correlated with increased cytotoxicity.

- Halogen Substituents : Fluorine atoms enhance binding affinity to target proteins, improving therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of a series of thiazole derivatives in preclinical models for their anticancer effects. One derivative exhibited an IC50 value significantly lower than doxorubicin against multiple cancer cell lines, indicating superior potency:

- Case Study Findings :

- The derivative demonstrated a unique mechanism involving apoptosis induction through mitochondrial pathways.

- Molecular docking studies suggested strong binding affinities with Bcl-2 proteins, crucial for cancer cell survival.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Several structurally related thiazole-acetamide derivatives (Table 1) highlight key similarities and differences:

Table 1: Comparative Analysis of Thiazole-Acetamide Derivatives

*Estimated based on structural similarity.

Key Observations:

The methoxy group in the target compound and compound 16 may increase solubility compared to non-polar substituents (e.g., methyl or chloro in compound 14 ). The thioether linkage in the target compound distinguishes it from piperazine-containing analogs (e.g., compound 15 ), which may exhibit different hydrogen-bonding capabilities and metabolic stability.

Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous thiazole-acetamides, such as nucleophilic substitution of a chloroacetamide intermediate with a thiol (e.g., 4-fluorothiophenol), as seen in . In contrast, piperazine-containing analogs (e.g., compound 15 ) are synthesized via amine-acetamide coupling, often achieving higher yields (72–86%) .

Spectral Data :

- The IR spectrum of the target compound would likely show a C=S stretch (~1240–1255 cm⁻¹) and NH bands (~3150–3400 cm⁻¹), as observed in thioacetamide derivatives (e.g., compound 5 and triazole-thio analogs ).

- ¹H-NMR would display signals for the 4-fluorophenyl (δ ~7.2–7.4 ppm), methoxy (δ ~3.8 ppm), and thiazole protons (δ ~7.5–8.0 ppm), aligning with data from compound 11d .

Biological Activity :

Q & A

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.